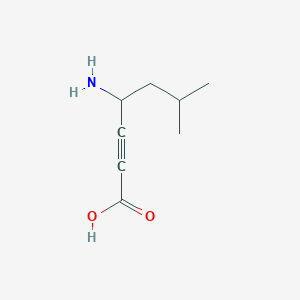
4-Amino-6-methylhept-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-methylhept-2-ynoic acid is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an amino group, a methyl group, and a triple bond within its heptanoic acid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylhept-2-ynoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor followed by the introduction of the amino group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize yield and purity. The process may also incorporate purification steps such as crystallization or chromatography to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-6-methylhept-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, altering the compound’s structure and reactivity.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-methylhept-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for biologically active molecules.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism by which 4-Amino-6-methylhept-2-ynoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond may also participate in reactions that modify the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-methylhept-2-enoic acid: This compound differs by having a double bond instead of a triple bond.
6-Aminohexanoic acid: Lacks the methyl group and triple bond, resulting in different chemical properties.
Aminocaproic acid: Similar in structure but lacks the triple bond and methyl group.
Uniqueness: 4-Amino-6-methylhept-2-ynoic acid is unique due to its combination of an amino group, a methyl group, and a triple bond. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
4-amino-6-methylhept-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-6(2)5-7(9)3-4-8(10)11/h6-7H,5,9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
HJQQYGXSHARBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C#CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)

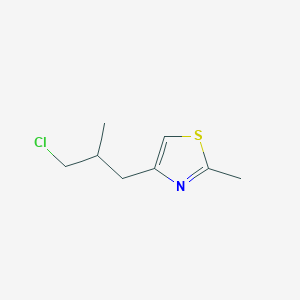
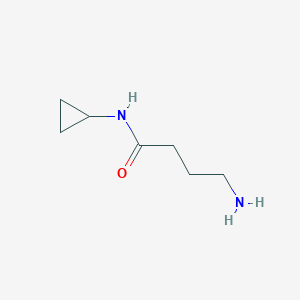

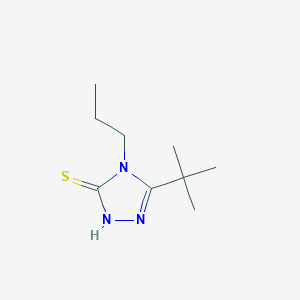
![1-Amino-3-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13165404.png)

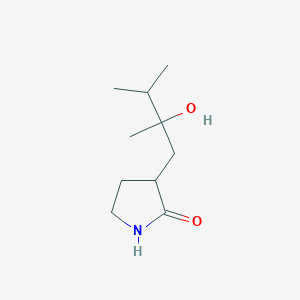
![9-Propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13165412.png)
![5-Ethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13165428.png)


